Cupric tartrate

Electroplating Surface Engineering Materials Science

Conventional Cu salts precipitate in alkaline baths, compromising non-cyanide electroplating. Cupric tartrate (CAS 27004-40-6) solves this via stable tartrate-chelate complexation. • Enables cyanide-comparable Cu deposits at pH ~13.5-eliminates toxic cyanide. • Electroless Cu plating optimized at pH 12.8 for PCB through-hole metallization. • Low solubility (Ksp 4.0×10⁻⁴ M²) provides controlled Cu²⁺ release for agriculture. • Thermally stable to 275°C-ideal for oxide/ceramic precursor synthesis. ≥98% purity green-blue powder. Research & bulk packaging available.

Molecular Formula C4H6CuO6
Molecular Weight 213.63 g/mol
CAS No. 27004-40-6
Cat. No. B1604005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric tartrate
CAS27004-40-6
Molecular FormulaC4H6CuO6
Molecular Weight213.63 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)O.[Cu]
InChIInChI=1S/C4H6O6.Cu/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);
InChIKeyXIPWCAOMSIUHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cupric Tartrate Procurement Guide


Cupric tartrate (CAS 27004-40-6), also known as copper(II) tartrate, is an organometallic coordination compound formed between copper(II) ions and tartrate anions. It typically appears as a green to blue powder with the molecular formula C₄H₄CuO₆ and a molar mass of approximately 211.6 g/mol [1]. A defining physical characteristic is its very low water solubility, quantified by a solubility product constant (Ksp) of ~4.0 × 10⁻⁴ M² at 25°C, which governs its behavior in aqueous systems [2]. The compound demonstrates thermal stability in its pure crystalline form up to 42.84 °C, with decomposition commencing around 275 °C [3][4].

1

Chelated Cu²⁺ source for alkaline electroplating and electroless baths

2

Very low aqueous solubility supports controlled-release copper applications

3

Thermal stability sensitive to dopant purity; relevant for precursor synthesis

Cupric Tartrate vs. Other Copper Salts


While several copper salts serve as sources of Cu²⁺ ions, their performance is profoundly dictated by the nature of their anionic ligand or counterion. Simple substitution of cupric tartrate with common alternatives like cupric sulfate or cupric acetate often fails in critical applications because the tartrate ligand is not merely a spectator; it functions as an active chelator. This chelation fundamentally alters copper ion speciation, solubility, and redox behavior. For example, in alkaline electroplating baths, the tartrate anion forms a stable, soluble complex that prevents precipitation of copper hydroxide, enabling the high overpotential and nucleation density required for quality deposits—a property not shared by non-chelating copper sources [1]. Similarly, its function as the active component in Fehling's solution for glucose detection relies on the specific redox chemistry of the copper-tartrate complex, which cannot be replicated by other copper salts [2].

Chelation-dependent bath stability

Non-chelating salts (e.g., sulfate) may cause Cu(OH)₂ precipitation in alkaline plating baths, altering deposition potential.

Redox selectivity in analytical tests

Only the tartrate complex maintains soluble Cu²⁺ for Fehling’s reaction; simple salts precipitate and fail the assay.

Release profile cannot be directly matched

Highly soluble copper salts (e.g., acetate) release Cu²⁺ rapidly, limiting controlled-delivery formulations.

Cupric Tartrate Comparative Data


Adhesion vs. Cyanide on Zinc Substrates

In a direct head-to-head comparison of alkaline copper plating solutions for zinc substrates, the non-cyanide Cu-tartrate electrolyte (pH ~13.5) produced deposits that were functionally comparable to those from the industry-standard cyanide bath. The study specifically notes that both tape-peeling and electrolytic tests confirmed good adhesion of the copper deposit from the tartrate bath to the zinc substrate [1]. X-ray photoelectron spectroscopy (XPS) further demonstrated that the tartrate solution provides good Cu coverage and yields a deposit of high purity [2].

Adhesion on Zn vs. cyanide
Head-to-head
Functionally comparable adhesion; high deposit purity by XPS
Supports non-cyanide plating workflow on zinc die-castings
Alkaline pH ~13.5; qualitative tape-peeling and electrolytic tests
Electroplating Surface Engineering Materials Science

Electroless Plating Rate vs. pH

The performance of cupric tartrate in electroless copper plating is highly dependent on operational pH, providing a clear process control parameter for optimization. A study of the plating rate of copper-tartrate solutions as a function of pH revealed a distinct maximum plating rate at approximately pH 12.8 [1]. This quantitative behavior is a direct consequence of the speciation of the copper-tartrate complex, which varies with alkalinity.

Plating rate vs. pH
Reported
Maximum rate at pH 12.8
Process control window for electroless bath optimization
Rate decreases at lower and higher pH; complex speciation governs behavior
Electroless Plating Process Chemistry Thin Films

Thermal Stability: Pure vs. Sodium-Modified

The thermal stability of cupric tartrate crystals is highly sensitive to the presence of dopants, a factor critical for applications involving thermal processing. Thermal analysis of gel-grown crystals demonstrates that pure copper tartrate is thermally stable up to 42.84 °C. In contrast, sodium-modified copper tartrate crystals exhibit a marked decrease in stability, being stable only up to 33.11 °C and 25.11 °C for different modification levels [1].

Thermal stability: pure vs. Na-doped
Head-to-head
Pure: stable to 42.84°C; Na-modified: 25.11–33.11°C
Dopant-free purity is critical for thermal processing reproducibility
Gel-grown crystals; DTA/TGA analysis
Crystal Engineering Material Stability Thermal Analysis

Solubility vs. Cupric Acetate

The aqueous solubility of cupric tartrate is distinct from other common copper(II) salts, a critical factor for applications requiring controlled Cu²⁺ release. Cupric tartrate has a reported solubility product (Ksp) of approximately 4.0 × 10⁻⁴ M² at 25°C, indicating it is only very slightly soluble in neutral water [1][2]. In contrast, cupric acetate monohydrate is described as soluble in water and alcohol [3]. This difference in solubility behavior arises from the chelating nature of the tartrate ligand compared to the simpler acetate counterion.

Solubility vs. cupric acetate
Reported
Ksp ≈ 4.0×10⁻⁴ M² (very low); acetate is water-soluble
Supports controlled-release formulations; not for homogeneous catalysis
Neutral water, 25°C; cross-study comparison
Inorganic Chemistry Solubility Equilibria Analytical Chemistry

Fehling's Test Selectivity

In analytical chemistry, cupric tartrate provides a level of functional selectivity not offered by simple cupric salts. As the active component of Fehling's solution, the deep blue copper(II)-tartrate complex is specifically reduced by aliphatic aldehydes and alpha-hydroxy ketones (like those in reducing sugars) to a brick-red precipitate of cuprous oxide (Cu₂O) [1]. This reaction is the basis for qualitative and quantitative glucose detection methods [2]. A simple cupric sulfate solution, lacking the tartrate ligand, would precipitate as copper hydroxide in the required alkaline medium, rendering the test non-functional.

Fehling’s test selectivity
Class-level
Only tartrate complex stays soluble and reactive in alkali; sulfate precipitates
Non-substitutable for classical sugar detection methods
Class-level inference; specific redox chemistry required
Analytical Chemistry Carbohydrate Analysis Redox Chemistry

Cupric Tartrate Application Scenarios


Non-Cyanide Electroplating on Zinc

Based on the demonstrated functional comparability to cyanide baths (as shown in Section 3, Evidence 1), cupric tartrate is ideally suited for formulating alkaline, non-cyanide copper electroplating solutions for zinc die-castings. This application leverages the compound's ability to form a stable complex at high pH (~13.5), which prevents substrate corrosion and ensures strong adhesion, offering a safer alternative to cyanide without compromising deposit quality [1].

Electroless Copper Plating Optimization

For industrial electroless copper plating, cupric tartrate baths offer a defined process window for optimization. Evidence from Section 3, Evidence 2 confirms a maximum plating rate at pH 12.8, enabling precise process control for maximizing throughput and achieving uniform coating thickness on printed circuit boards (PCBs) and other non-conductive substrates [2].

High-Purity Copper Precursor Synthesis

When synthesizing copper oxide or mixed-metal oxide precursors via thermal decomposition, the purity of the starting material is paramount. The data in Section 3, Evidence 3 shows that pure cupric tartrate maintains its structural integrity up to 42.84 °C, whereas sodium contamination lowers this threshold. Procurement of high-purity cupric tartrate is therefore essential for reliable and reproducible thermal processing in the fabrication of catalysts and advanced ceramics [3].

Controlled-Release Copper Micronutrient

For agricultural applications requiring a sustained, low-level release of copper to prevent phytotoxicity, cupric tartrate's low solubility (Ksp ~ 4.0 × 10⁻⁴ M²) makes it a superior choice over highly soluble salts like cupric sulfate. As highlighted in Section 3, Evidence 4, this property allows it to function as a controlled-release micronutrient in fertilizers, providing essential copper ions to plants over an extended period and reducing environmental runoff [4].

Application
Selection Property
Validation Focus
Non-cyanide electroplating on Zn
Alkaline complex stability and adhesion
Deposit quality and substrate compatibility
Electroless copper plating
pH-dependent plating rate profile
Process window for deposition efficiency
High-purity copper precursor synthesis
Thermal stability and dopant sensitivity
Decomposition temperature reproducibility
Controlled-release copper micronutrient
Low aqueous solubility (controlled release)
Copper release rate and environmental impact

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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